molecular formula C14H17NO5 B1354057 Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate CAS No. 67706-69-8

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate

Cat. No. B1354057
CAS RN: 67706-69-8
M. Wt: 279.29 g/mol
InChI Key: YTNLTCWHKVPONV-UHFFFAOYSA-N
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Patent
US06403804B1

Procedure details

In a 1 liter four-necked flask were charged 50 g (0.24 mol) of N-benzyloxycarbonylglycine and 300 ml of acetonitrile in a nitrogen stream, and 39.5 g (0.24 mol) of 1,1′-carbonyldiimidazole was added thereto over 30 minutes, followed by stirring at room temperature (22 to 24° C.) for 2 hours. After cooling to 7° C., 61.0 g (0.36 mol) of potassium malonate ethyl ester was added over 5 minutes, and 23.0 g (0.24 mol) of magnesium chloride was added over 30 minutes, followed by stirring at room temperature for 30 minutes and then at 50° C. for 2 hours to complete the reaction. Acetonitrile was removed by evaporation under reduced pressure, and 550 ml of a 5% hydrochloric acid aqueous solution was added to the reaction. The mixture was extracted and washed with 180 ml of butyl acetate. The organic layer was further washed with 100 ml of a 5% hydrochloric acid aqueous solution, neutralized with 100 ml of a 8% sodium carbonate aqueous solution, and washed with 100 ml of water. The solvent was removed by evaporation under reduced pressure to yield 67.1 g (90% as purified by column chromatography) of ethyl 4-benzyloxycarbonylamino-3-oxobutyrate as liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][CH2:12][C:13]([OH:15])=O)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH2:28]([O:30][C:31](=[O:36])[CH2:32]C([O-])=O)[CH3:29].[K+].[Cl-].[Mg+2].[Cl-]>C(#N)C>[CH2:1]([O:8][C:9]([NH:11][CH2:12][C:13](=[O:15])[CH2:32][C:31]([O:30][CH2:28][CH3:29])=[O:36])=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCC(=O)O
Name
Quantity
39.5 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
61 g
Type
reactant
Smiles
C(C)OC(CC(=O)[O-])=O.[K+]
Step Three
Name
Quantity
23 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
23 (± 1) °C
Stirring
Type
CUSTOM
Details
by stirring at room temperature (22 to 24° C.) for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 7° C.
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at 50° C. for 2 hours to complete
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Acetonitrile was removed by evaporation under reduced pressure, and 550 ml of a 5% hydrochloric acid aqueous solution
ADDITION
Type
ADDITION
Details
was added to the reaction
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted
WASH
Type
WASH
Details
washed with 180 ml of butyl acetate
WASH
Type
WASH
Details
The organic layer was further washed with 100 ml of a 5% hydrochloric acid aqueous solution
WASH
Type
WASH
Details
washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NCC(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 67.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.